1-Naphthalen-1-yl-5-phenyltetrazole
Description
Properties
IUPAC Name |
1-naphthalen-1-yl-5-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-2-8-14(9-3-1)17-18-19-20-21(17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLHVAUTQBJDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-yl-5-phenyltetrazole typically involves the reaction of naphthyl and phenyl derivatives with azide compounds under specific conditions. One common method is the cycloaddition reaction between naphthyl azide and phenyl isocyanide. This reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1-Naphthalen-1-yl-5-phenyltetrazole may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-1-yl-5-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthyl and phenyl derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or phenyl ketones, while reduction can produce naphthylamines or phenylamines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
1-Naphthalen-1-yl-5-phenyltetrazole derivatives have been investigated for their therapeutic properties, particularly in modulating drug metabolism. These compounds can influence the activity of cytochrome P450 enzymes (CYP3A4 and CYP3A5), which are crucial for drug metabolism and can affect the pharmacokinetics of various therapeutic agents .
Drug Resistance
Research indicates that these compounds may help overcome multi-drug resistance in cancer treatments by modulating P-glycoprotein expression, thereby enhancing the efficacy of anticancer drugs . This makes them valuable in developing new cancer therapies that require improved drug delivery mechanisms.
Analgesic Properties
Some studies have highlighted the analgesic effects of tetrazole derivatives, including 1-naphthalen-1-yl-5-phenyltetrazole. Compounds acting on purinergic receptors have shown promise in alleviating pain associated with neuropathic conditions, suggesting potential applications in pain management .
Biochemical Research
Biochemical Probes
Due to their ability to interact with biological targets, tetrazole derivatives are being studied as biochemical probes. Their interactions with specific proteins can provide insights into cellular signaling pathways and enzyme activities, making them useful tools in biochemical research.
Inhibitors of Glycogen Phosphorylase
Tetrazoles have been explored as inhibitors of glycogen phosphorylase, an enzyme implicated in glucose metabolism. This application is particularly relevant for developing treatments for conditions like type 2 diabetes and other metabolic disorders .
Materials Science
Catalytic Applications
The unique chemical properties of 1-naphthalen-1-yl-5-phenyltetrazole make it suitable for use as a catalyst in various chemical reactions. Its ability to facilitate reactions can lead to the synthesis of complex organic molecules, enhancing efficiency in synthetic organic chemistry.
Advanced Materials Development
The compound has potential applications in developing advanced materials due to its structural characteristics. Its incorporation into polymer matrices or other composite materials could lead to enhanced mechanical properties or improved thermal stability.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-5-phenyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Melting Point (°C) |
|---|---|---|---|---|
| 1-Naphthalen-1-yl-5-phenyltetrazole | C₁₇H₁₂N₄ | 272.30 | 4.1 | Not reported |
| 1-Benzyl-5-phenyltetrazole | C₁₄H₁₂N₄ | 236.27 | ~3.5 | Not reported |
| 5-(4-Methoxynaphthyl)-5-methyltetrazole | C₁₂H₁₁N₄O | 245.25 | ~3.8 | 145–147 |
Q & A
Q. Methodological Guidance
| Parameter | Criteria |
|---|---|
| Species | Humans, laboratory mammals (rats/mice) |
| Exposure Routes | Inhalation, oral, dermal |
| Health Outcomes | Hepatic/renal effects, carcinogenicity |
| Study Types | Peer-reviewed articles, grey literature |
| Databases: PubMed, TOXCENTER, and NIH RePORTER, filtered by CAS numbers (e.g., naphthalene: 91-20-3) . |
How can researchers design assays to evaluate the environmental toxicity of 1-Naphthalen-1-yl-5-phenyltetrazole?
Q. Methodological Guidance
- Aquatic toxicity : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay) .
- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) .
- Degradation studies : HPLC-MS monitors hydrolysis/photolysis products under simulated environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
